Cas no 2228588-66-5 (3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol)
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol
- EN300-1936317
- 2228588-66-5
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- Inchi: 1S/C12H16BrNO2/c1-16-9-2-3-11(13)10(4-9)12(7-14)5-8(15)6-12/h2-4,8,15H,5-7,14H2,1H3
- InChI Key: YSIRZWKAWFNSAF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C1(CN)CC(C1)O)OC
Computed Properties
- Exact Mass: 285.03644g/mol
- Monoisotopic Mass: 285.03644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.5Ų
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936317-0.05g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1936317-0.1g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1936317-0.25g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1936317-0.5g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1936317-1.0g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1936317-2.5g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1936317-5.0g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1936317-10.0g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1936317-1g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1936317-5g |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol |
2228588-66-5 | 5g |
$3396.0 | 2023-09-17 |
3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol
3-(Aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol: A Comprehensive Overview
The compound 3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol, identified by the CAS number 2228588-66-5, is a complex organic molecule with a unique structure that has garnered attention in both academic and industrial research. This compound belongs to the class of cyclobutanols, which are known for their four-membered ring structure and potential applications in drug discovery and materials science. The presence of an aminomethyl group and a bromophenyl substituent adds functional diversity, making it a valuable compound for exploring various chemical reactions and biological activities.
Recent studies have highlighted the importance of cyclobutanols in medicinal chemistry due to their ability to form stable rings and participate in diverse stereochemical interactions. The aminomethyl group in this compound is particularly interesting as it can act as a nucleophile in various substitution reactions, potentially leading to the formation of bioactive molecules. Additionally, the bromophenyl substituent introduces electronic effects that can influence the compound's reactivity and solubility, making it a versatile building block for organic synthesis.
In terms of synthesis, researchers have developed efficient methods to construct this compound, often utilizing palladium-catalyzed coupling reactions or other transition metal-mediated processes. These methods not only enhance the yield but also provide insights into the stereochemical control of cyclobutanols. The integration of computational chemistry tools has further aided in understanding the electronic properties and stability of this compound, paving the way for its application in advanced materials.
The biological activity of 3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol has been explored in several contexts. For instance, its ability to interact with specific enzymes or receptors makes it a potential candidate for drug development. Recent findings suggest that the compound exhibits moderate activity against certain cancer cell lines, although further studies are required to validate these observations. Moreover, the presence of a methoxy group enhances its lipophilicity, which is advantageous for crossing biological membranes.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Research indicates that under aerobic conditions, the compound undergoes oxidative cleavage, leading to the formation of less complex products. This information is vital for designing sustainable synthetic routes and minimizing environmental hazards.
In conclusion, 3-(aminomethyl)-3-(2-bromo-5-methoxyphenyl)cyclobutan-1-ol represents a promising molecule with diverse applications across multiple disciplines. Its unique structure, functional groups, and reactivity make it a valuable subject for both fundamental research and practical applications. As ongoing studies continue to uncover its potential, this compound stands at the forefront of innovative developments in organic chemistry and pharmacology.
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